![molecular formula C17H18F2N2O3S B7694781 N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)
N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as DFP-10825, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. DFP-10825 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, Janus kinase 2 (JAK2).
Mécanisme D'action
N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide inhibits the protein-protein interaction between STAT3 and JAK2, which is a critical step in the activation of the STAT3 signaling pathway. The inhibition of this interaction leads to the inhibition of STAT3 activation and downstream signaling, which results in the inhibition of cell proliferation, survival, and migration. In addition, the inhibition of STAT3 signaling has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In cancer models, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammatory disease models, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to reduce inflammation and tissue damage. In addition, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is its specificity for the STAT3 signaling pathway, which makes it a valuable tool for studying the role of this pathway in various disease models. In addition, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have good oral bioavailability, which makes it a useful compound for in vivo studies. However, one of the limitations of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is its relatively low potency, which may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the study of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One direction is the development of more potent analogs of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide that may be more effective in certain disease models. Another direction is the study of the combination of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide with other drugs or therapies to enhance its effectiveness. In addition, the study of the role of the STAT3 signaling pathway in other diseases, such as metabolic diseases and neurodegenerative diseases, may provide new opportunities for the therapeutic use of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide.
Méthodes De Synthèse
The synthesis of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been described in detail in a number of research articles. Briefly, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is synthesized by reacting 2,6-difluoroaniline with 2-phenylethylamine in the presence of a base. The resulting intermediate is then reacted with methanesulfonyl chloride to form the sulfonamide intermediate. The final product is obtained by reacting the sulfonamide intermediate with ethyl chloroacetate in the presence of a base.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. The inhibition of the STAT3 signaling pathway has been shown to have anti-tumor effects in various cancer cell lines. N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and pancreatic cancer cells in vitro and in vivo. In addition, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-25(23,24)21(10-9-13-5-3-2-4-6-13)12-17(22)20-16-8-7-14(18)11-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPUQJCSMSSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.